1-(4-Hydroxybenzoyl)glucose

概要

説明

1-(4-Hydroxybenzoyl)glucose, also known as 1-O-(4-hydroxybenzoyl)-β-D-glucose, is a member of the class of compounds known as hexoses. It is a derivative of glucose where the hydroxyl group at the 4-position of the benzoyl ring is replaced by a glucose moiety. This compound is found in various plants and has been studied for its potential biological activities and applications in different fields.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxybenzoyl glucose can be achieved through several methods. One common approach involves the esterification of 4-hydroxybenzoic acid with glucose. This reaction typically requires the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of 4-hydroxybenzoyl glucose often involves biotechnological methods. For instance, engineered strains of Pseudomonas taiwanensis have been used to produce 4-hydroxybenzoate from glucose, xylose, or glycerol as sole carbon sources. The genes encoding the 4-hydroxybenzoate production pathway are integrated into the host genome, and the flux toward the central precursor tyrosine is enhanced by overexpressing key enzymes of the shikimate pathway .

化学反応の分析

Types of Reactions

1-(4-Hydroxybenzoyl)glucose undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The carbonyl group in the glucose moiety can be reduced to form alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-hydroxybenzoic acid, while reduction of the carbonyl group can produce 4-hydroxybenzyl alcohol.

科学的研究の応用

Chemistry

- Synthesis of Aromatic Compounds : 1-(4-Hydroxybenzoyl)glucose serves as a precursor for synthesizing various aromatic compounds and polymers. Its ability to undergo reactions such as esterification allows for the creation of complex molecules used in materials science.

- Polymer Production : The compound has been utilized in producing high-performance fibers and plastics, leveraging its structural properties to enhance material strength and durability.

Biology

- Antioxidant Activity : Research indicates that this compound possesses significant antioxidant properties. It can scavenge free radicals, which may contribute to its potential health benefits .

- Antimicrobial Properties : Studies have shown that this compound exhibits antimicrobial activity against various pathogens, suggesting its potential use in developing natural preservatives or antimicrobial agents.

- Glucose Uptake Stimulation : In vitro studies have demonstrated that this compound can stimulate glucose uptake in adipocytes (fat cells), indicating its potential role in metabolic regulation and diabetes management .

Medicine

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may have anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.

- Anticancer Potential : Research is ongoing to explore the anticancer effects of this compound, particularly its ability to inhibit tumor growth and promote apoptosis in cancer cells.

Industrial Applications

- Cosmetics and Personal Care Products : Due to its antioxidant properties, this compound is being investigated for use in cosmetics as a natural preservative and skin-conditioning agent.

- Food Industry : The compound's antimicrobial properties make it a candidate for use as a food preservative, potentially extending shelf life while maintaining safety and quality .

Case Studies

作用機序

The mechanism of action of 4-hydroxybenzoyl glucose involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, such as amine oxidase and p-hydroxybenzoate hydroxylase, which are involved in metabolic pathways. Additionally, it can modulate the expression of genes related to oxidative stress and inflammation .

類似化合物との比較

Similar Compounds

4-Hydroxybenzoic acid: A precursor for the synthesis of 4-hydroxybenzoyl glucose, known for its use in the production of parabens and other preservatives.

4-Hydroxybenzyl alcohol: A reduction product of 4-hydroxybenzoyl glucose, used in the synthesis of various aromatic compounds.

4-Hydroxybenzaldehyde: Another related compound, used in the synthesis of pharmaceuticals and fragrances.

Uniqueness

1-(4-Hydroxybenzoyl)glucose is unique due to its glucose moiety, which imparts distinct solubility and reactivity properties compared to its analogs. This makes it particularly useful in applications where water solubility and biocompatibility are important considerations .

生物活性

1-(4-Hydroxybenzoyl)glucose is a natural compound primarily found in plants such as Moricandia arvensis and Rhodiola chrysanthemifolia. This compound has garnered attention due to its potential biological activities, particularly in the context of metabolic disorders and its role as a bifunctional acyl and glucosyl donor. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

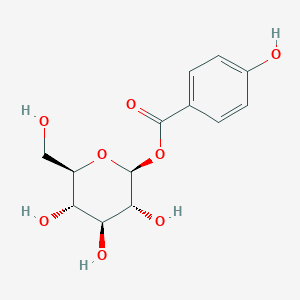

This compound is characterized by the presence of both a hydroxybenzoyl group and a glucose moiety, which contribute to its unique biochemical properties. Its structural formula can be represented as follows:

This compound acts as a bifunctional donor, facilitating acylation and glycosylation reactions, which are crucial in various biochemical processes.

The biological activity of this compound involves several mechanisms:

- Antioxidant Activity : The hydroxybenzoyl group is known for its antioxidant properties, which can help mitigate oxidative stress in cells.

- Enzyme Inhibition : Research indicates that this compound can inhibit certain enzymes involved in metabolic pathways, potentially influencing glucose metabolism and insulin sensitivity.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exert anti-inflammatory effects, which could be beneficial in managing conditions like diabetes and obesity.

Antidiabetic Effects

Several studies have investigated the antidiabetic potential of this compound. In vitro and in vivo experiments have shown that this compound may improve insulin sensitivity and lower blood glucose levels. For instance:

- In vitro studies demonstrated that this compound enhances glucose uptake in muscle cells by activating insulin signaling pathways .

- Animal models have shown that administration of this compound leads to significant reductions in fasting blood glucose levels and improved glycemic control .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays, including DPPH radical scavenging and FRAP (Ferric Reducing Antioxidant Power) assays. Results indicate that:

- The compound exhibits a strong ability to scavenge free radicals, suggesting its potential role in preventing oxidative damage .

- It may protect cellular components from oxidative stress, thereby contributing to overall cellular health.

Case Studies

Recent case studies have highlighted the therapeutic potential of this compound:

- Case Study on Metabolic Syndrome : A study involving patients with metabolic syndrome showed that supplementation with this compound resulted in improved lipid profiles and reduced inflammation markers .

- Diabetes Management : In a clinical setting, patients receiving this compound alongside standard diabetes medications experienced better glycemic control compared to those on medication alone .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

特性

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O8/c14-5-8-9(16)10(17)11(18)13(20-8)21-12(19)6-1-3-7(15)4-2-6/h1-4,8-11,13-18H,5H2/t8-,9-,10+,11-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWTGDGASXRARSP-HMUNZLOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OC2C(C(C(C(O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。